4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a chloro group and two methoxy groups
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have significant anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
It is known that benzothiazole derivatives can affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can have downstream effects on inflammation and pain, as prostaglandins are involved in these processes .
Result of Action
Benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . They can also cause ulcerogenic and irritative action on the gastrointestinal mucosa .
Action Environment
It is known that the reactions involving benzothiazole derivatives can proceed under atmospheric conditions without drying of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide: A similar compound with an additional methoxy group on the benzamide ring.
2-chloro-4,6-dimethoxy-1,3,5-triazine: A related compound with a triazine ring instead of a benzothiazole ring.
Uniqueness
4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAMYICSFHZDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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